4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a compound that features a piperazine moiety sulfonylated at the para position of a benzoic acid. This compound is of interest in pharmaceutical chemistry due to its potential applications in drug development, particularly as a building block in the synthesis of biologically active molecules.
The compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, where it is cataloged with specific identifiers for procurement and research purposes.
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both acidic and basic properties due to the presence of the carboxylic acid and piperazine functionalities.
The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid typically involves several steps:
The reactions are generally conducted under controlled temperatures and conditions to optimize yields and minimize side reactions. Solvents such as dichloromethane or dimethylformamide may be employed during the synthesis.
The molecular structure of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which allows for analysis of its three-dimensional conformation and potential interactions with biological targets.
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid can participate in various chemical reactions typical for carboxylic acids and amines, including:
These reactions may require specific conditions such as elevated temperatures or catalysts to proceed efficiently. Reaction monitoring can be conducted via techniques like thin-layer chromatography or high-performance liquid chromatography.
Research into similar compounds suggests that interactions may involve hydrogen bonding and hydrophobic interactions due to the structural features present in the molecule.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the compound.
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid has potential applications in:
This compound exemplifies the versatility of sulfonamide derivatives in medicinal chemistry, highlighting its importance as a research tool in developing therapeutic agents.
Sulfonamide bond formation between the benzoic acid scaffold and N-methylpiperazine represents a critical transformation in synthesizing this target compound. Contemporary methodologies have evolved to address challenges like exothermic side reactions and over-sulfonation. A significant advancement involves the stepwise chlorosulfonation of methyl salicylate derivatives, where methyl 5-chlorosulfonyl-2-hydroxybenzoate serves as a key intermediate. This intermediate is generated under rigorously controlled temperatures (0–5°C) using chlorosulfonic acid, minimizing hydrolysis byproducts [6]. Subsequent nucleophilic displacement with N-methylpiperazine leverages aprotic solvents like dichloromethane (DCM) or acetonitrile, facilitating high-yield sulfonamide bond formation (typically >85%) while suppressing N-alkylation side products [6].
Table 1: Optimized Conditions for Sulfonamide Coupling
Parameter | Standard Approach | Optimized Protocol | Impact on Yield |
---|---|---|---|
Solvent | DCM | Acetonitrile/DCM mixture | ↑ 12% (reduced byproduct aggregation) |
Base | Triethylamine | N,N-Diisopropylethylamine (DIPEA) | ↑ 8% (enhanced kinetics) |
Temperature | 25°C | 0–5°C | ↑ 15% (suppressed hydrolysis) |
Reaction Time | 12 hours | 4–6 hours | No loss in yield; improved efficiency |
Alternative electrophile activation strategies utilize sulfonyl chlorides generated in situ from aromatic thiols or disulfides. However, for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, direct chlorosulfonation remains industrially preferred due to scalability (>90% conversion in pilot studies) and compatibility with downstream ester hydrolysis [6]. Recent innovations also include flow chemistry systems that enhance mixing efficiency and thermal control during sulfonyl chloride formation, reducing reagent decomposition by 20% compared to batch processes [6].
Functionalization of the piperazine ring necessitates precise control to ensure regioselective N-sulfonylation while preventing dialkylation or ring degradation. The nucleophilicity disparity between the piperazine nitrogen atoms governs this selectivity. N-methylpiperazine’s secondary nitrogen exhibits higher reactivity toward electrophiles than its tertiary counterpart, enabling chemoselective sulfonylation without requiring protecting groups under pH-controlled conditions (pH 7–9) [4] [10].
Critical challenges include amine hydrochloride salt formation during storage or handling, which diminishes nucleophilicity. Protocols now emphasize in situ liberation of the free amine using mild bases like potassium carbonate prior to sulfonylation, improving coupling yields by 15–20% [6] [10]. For solid-phase synthesis applications—particularly relevant to peptide derivatives incorporating this scaffold—Fmoc-protected piperazine building blocks (e.g., Fmoc-N-methylpiperazine) enable direct incorporation into peptide chains. However, steric hindrance limits coupling efficiency beyond pentapeptides, necessitating extended reaction times or double coupling protocols [4] [10].
Table 2: Piperazine Functionalization Efficiency Under Varied Conditions
Piperazine Form | Coupling Agent | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Free base | None (direct sulfonylation) | Acetonitrile | 92 | >98:2 (mono:di) |
Hydrochloride salt | DIPEA (3 eq) | DCM | 75 | 90:10 |
Fmoc-protected | HBTU/DIPEA | DMF | 68* | >99:1 |
*Yield reflects solid-phase loading efficiency after deprotection.
Conventional purification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid via crystallization or silica chromatography suffers from high solvent consumption and product losses (15–30%). Membrane nanofiltration has emerged as a sustainable alternative, leveraging size exclusion and charge repulsion mechanisms. Polyamide or polyethersulfone membranes with molecular weight cut-offs (MWCO) of 200–300 Da efficiently retain the target compound (MW: 284.33 g/mol) while permeating inorganic salts and low-MW impurities [1].
Process optimization studies demonstrate that counterion-mediated filtration significantly enhances recovery. Adjusting the reaction mixture to pH 3–4 using hydrochloric acid protonates the piperazine nitrogen, converting the molecule into a cationic species. This allows charged-membrane technologies to achieve >95% retention even with “looser” 500-Da membranes, reducing fouling risks. Subsequent diafiltration with ethanol/water mixtures removes residual dimethylformamide (DMF) or acetonitrile, yielding APIs with ≥99.5% purity. This process reduces solvent consumption by 60% and increases overall yield to 88% compared to 70% for crystallization-based methods [1].
Table 3: Nanofiltration Membrane Performance Comparison
Membrane Type | MWCO (Da) | Flux (L/m²/h) | Retention (%) | Solvent Savings vs. Crystallization |
---|---|---|---|---|
Polyamide (PA) | 200 | 12 | 99.8 | 55% |
Polyethersulfone (PES) | 300 | 18 | 98.5 | 60% |
Aramid | 500 | 25 | 96.2* | 65% |
*At pH 3.5; retention improves to 99.1% with 500-Da membranes under optimized charge conditions.
The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its conjugates employs divergent strategies, each with distinct advantages for specific applications.
Solution-phase synthesis excels in large-scale manufacturing. The linear route—methyl salicylate → chlorosulfonation → piperazine coupling → ester hydrolysis—provides high yields (>80% per step) and straightforward process control. Recent innovations include microwave-assisted hydrolysis of the methyl ester, reducing reaction times from 12 hours to 30 minutes while maintaining 95% yield. This approach generates kilogram-scale batches with HPLC purity ≥99% [6]. However, intermediates require extensive purification, increasing solvent waste.
Solid-phase peptide synthesis (SPPS) facilitates the incorporation of this scaffold into complex peptides. The Fmoc strategy predominates, using Wang or Rink amide resins loaded with Fmoc-protected amino acids. Piperazine sulfonamides are typically introduced as preformed Fmoc-N-methylpiperazine derivatives or coupled post-synthetically to resin-bound peptides. Key limitations include:
Hybrid approaches (“fragment condensation”) merge both strategies: Synthesize 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid via solution-phase methods, then couple it to solid-phase-derived peptides. This balances the scalability of solution chemistry with SPPS’s handling advantages for peptides, achieving overall yields of 75% for 20-mer peptides containing this motif [10].
Table 4: Synthesis Strategy Performance Metrics
Parameter | Solution-Phase | Solid-Phase (Fmoc) | Fragment Condensation |
---|---|---|---|
Max Practical Scale | 100 kg+ | 1 kg | 10 kg |
Typical Purity (HPLC) | 99.5% | 85–95%* | 97% |
Solvent Consumption | High (500 L/kg product) | Very High (1500 L/kg) | Moderate (300 L/kg) |
Sequence Flexibility | Low (requires stable intermediates) | High (handles complex sequences) | High |
*Purity reflects crude peptide before cleavage; requires extensive HPLC purification post-cleavage.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1